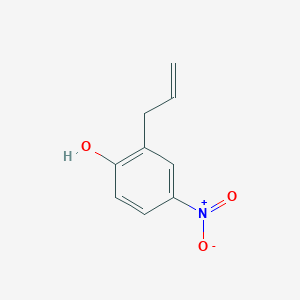

2-Allyl-4-nitrophenol

Overview

Description

2-Allyl-4-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) attached to a phenolic ring. The presence of the allyl group (a three-carbon chain with a double bond) adds to the reactivity and potential applications of the compound. Although the provided papers do not directly discuss 2-Allyl-4-nitrophenol, they offer insights into related compounds and their properties, which can be extrapolated to understand the behavior and characteristics of 2-Allyl-4-nitrophenol.

Synthesis Analysis

The synthesis of related compounds, such as 4-substituted 2-allylphenols, involves the manipulation of the allyl group and the introduction of various substituents on the phenolic ring . For instance, the synthesis of 4-allyl-2-methoxy-6-aminophenol from natural eugenol involves nitration followed by reduction, indicating a potential pathway for synthesizing nitrophenol derivatives . Additionally, the preparation of 2,3-dihydrofurans from allylic nitro compounds through a palladium-catalyzed reaction suggests that allylic nitro compounds are versatile intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives can be complex, with intramolecular hydrogen bonding playing a significant role in their conformation and reactivity. For example, 4-substituted 2-allylphenols exhibit intramolecular OH-π hydrogen bonding, which affects their energy and structure . The crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol reveals the existence of zwitterionic forms and highlights the importance of hydrogen bonding in the solid state .

Chemical Reactions Analysis

Chemical reactions involving nitrophenol derivatives can be diverse. The photochemical properties of 2-azido-4-nitrophenol, for example, have been studied, showing the formation of nitrene intermediates upon irradiation with visible light . This suggests that nitrophenol derivatives can undergo photochemical reactions, potentially leading to the formation of covalent bonds with proteins or other molecules. The [2,3]-sigmatropic rearrangement of allylic nitro compounds also demonstrates the reactivity of these compounds under certain conditions, leading to the formation of rearranged alcohols and carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the intramolecular hydrogen bonding in 4-substituted 2-allylphenols can influence their spectroscopic properties and reactivity towards other molecules . The effects of oxygen and solvents like 2-propanol on the photonitration of phenol indicate that environmental factors can significantly impact the chemical behavior of nitrophenols .

Scientific Research Applications

Synthesis of Derivatives from Natural Eugenol : Research on synthesizing derivatives of eugenol, such as 4-allyl-2-methoxy-6-nitrophenol, indicates the transformation of eugenol to its derivatives, which could be used as a reference for further applications (Sudarma, Ulfa, & Sarkono, 2010).

Toxicity and Degradability in Anaerobic Systems : A study on the toxic effects and degradability of nitrophenols, including 4-nitrophenol, in anaerobic systems, shows their significance as industrial organic compounds. The research also explores their transformation under anaerobic conditions (Uberoi & Bhattacharya, 1997).

Effects on Acetate Utilizing Methanogenic Systems : Another study focuses on the toxic effects of nitrophenols on acetate enrichment in methanogenic systems, highlighting their widespread use in manufacturing various products and the need for information on their impact on anaerobic systems (Podeh, Bhattacharya, & Qu, 1995).

Nanocatalytic Assemblies for Reduction : Research on the catalytic reduction of nitrophenols using nanocatalytic systems underlines the importance of nitrophenol as a carcinogenic pollutant and discusses advanced removal methodologies (Din et al., 2020).

Antifungal Activity of Eugenol Analogues : A study investigating the antifungal properties of eugenol and its synthetic analogues, including derivatives of 4-allyl-2-methoxy-5-nitrophenol, provides insights into their potential antifungal applications (Carrasco et al., 2012).

Magnetic Nanocatalyst for Reduction of Nitrophenol Compounds : Research on Fe@Au bimetallic nanoparticles involved graphene oxide as a catalyst for the reduction of nitrophenol compounds, including 2-nitrophenol, offers insights into the potential industrial applications of these nanomaterials (Gupta et al., 2014).

Photochemistry of Nitrophenol Molecules and Clusters : This study explores the structure and photodynamics of nitrophenol molecules and clusters, addressing how molecular photodynamics can be controlled by specific inter- and intramolecular interactions (Grygoryeva et al., 2016).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-nitro-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDTPXQBNNIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293131 | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-nitrophenol | |

CAS RN |

19182-96-8 | |

| Record name | NSC87350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclohexyl-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B94851.png)